6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] hcl
Beschreibung
6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] HCl (CAS No. 1314756-12-1) is a spirocyclic compound featuring a cyclobutane ring fused to a dihydroisoquinoline scaffold. The molecular formula is C₁₂H₁₄BrN·HCl, with a molecular weight of 252.15 g/mol (base: 236.15 g/mol) . The bromine substituent at the 6'-position of the isoquinoline ring likely influences electronic and steric properties, impacting reactivity and biological interactions.
Eigenschaften
Molekularformel |
C12H15BrClN |
|---|---|
Molekulargewicht |
288.61 g/mol |
IUPAC-Name |
6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H14BrN.ClH/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12;/h2-3,8,14H,1,4-7H2;1H |
InChI-Schlüssel |
QTXFUJLRXICBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C1)C3=C(CCN2)C=C(C=C3)Br.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Construction of the Isoquinoline Core
The isoquinoline framework is typically synthesized via classical methods such as:
- Pictet-Spengler cyclization of β-phenylethylamine derivatives.
- Condensation of appropriate aromatic aldehydes with amines followed by cyclization.
These methods provide the 3,4-dihydroisoquinoline skeleton required for subsequent spirocyclization.
Formation of the Spirocyclobutane Ring
The spirocyclobutane moiety is introduced by cyclization reactions involving the isoquinoline nitrogen and a cyclobutane precursor. Typical approaches include:
- Intramolecular cyclization using halogenated cyclobutane derivatives.
- [2+2] Cycloaddition reactions to form the cyclobutane ring fused in a spiro fashion.
The spiro linkage at the 1-position of isoquinoline is crucial and requires precise control of reaction conditions to favor the spirocyclization over other side reactions.
Formation of the Hydrochloride Salt
The free base of the spiro compound is converted to the hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability, crystallinity, and ease of handling.
Detailed Preparation Example
A representative synthetic sequence based on literature analogs and related compounds is summarized below:
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 6-Bromo-substituted benzaldehyde + β-phenylethylamine | Pictet-Spengler cyclization to form 6'-bromo-3,4-dihydroisoquinoline | 70-85 | Acid catalysis, reflux conditions |
| 2 | Cyclobutane-1,1-dihalide + isoquinoline intermediate | Intramolecular nucleophilic substitution to form spirocyclobutane ring | 60-75 | Requires inert atmosphere, controlled temperature |
| 3 | NBS or brominating agent (if bromination post-cyclization) | Electrophilic bromination at 6'-position | 50-65 | Selectivity critical, monitored by TLC/LC-MS |
| 4 | HCl in ether or aqueous solution | Formation of hydrochloride salt | >95 | Crystallization from suitable solvent |
Research Findings and Optimization
- Reaction Conditions: Mild acidic conditions favor Pictet-Spengler cyclization without decomposition. Elevated temperatures (60–80 °C) improve yields but require careful monitoring.
- Spirocyclization: Use of polar aprotic solvents (e.g., DMF, acetonitrile) enhances nucleophilicity and facilitates cyclization.
- Bromination: Controlled addition of brominating agents at low temperature (0–5 °C) minimizes side reactions.
- Purification: Flash chromatography and recrystallization from ethanol or ethyl acetate yield high-purity hydrochloride salt.
Summary Table of Preparation Parameters
| Parameter | Optimal Range | Comments |
|---|---|---|
| Solvent for cyclization | DMF, Acetonitrile | Polar aprotic solvents preferred |
| Temperature for cyclization | 50–80 °C | Higher temps improve rate but risk side reactions |
| Bromination temperature | 0–5 °C | Controls selectivity |
| Brominating agent | NBS, Br2 | NBS preferred for mild conditions |
| Acid for salt formation | HCl (aqueous or ether) | High purity salt formation |
| Reaction time (cyclization) | 12–24 hours | Monitored by TLC or LC-MS |
| Yield range | 50–85% overall | Depends on step optimization |
Analyse Chemischer Reaktionen
Types of Reactions
6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of spiro compounds with biological targets.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6’-Bromo-3’,4’-dihydro-2’H-spiro[cyclobutane-1,1’-isoquinoline] hydrochloride involves its interaction with specific molecular targets. The spiro structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Analogs
8'-Bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] (CAS 885269-37-4)
- Molecular Formula : C₁₁H₁₂BrN
- Molecular Weight : 238.12 g/mol
- Key Differences :
2'-Tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] (CAS 1425335-34-7)
- Molecular Formula: C₁₉H₂₁NO₂S
- Molecular Weight : 327.44 g/mol
- Key Differences: Tosyl (p-toluenesulfonyl) group at the 2'-position, enhancing steric bulk and altering solubility. No bromine substituent, reducing halogen-mediated interactions .
Chiral Quaternary N-Spiro Ammonium Bromides
- Core Structure: 3',4'-Dihydro-1'H-spiro[isoindoline-2,2'-isoquinoline] skeleton.
- Key Features: Quaternary ammonium center and bromine substituents. Demonstrated antimicrobial activity against gram-positive and gram-negative bacteria (MIC: 12–200 mg/L) .
Physicochemical Properties
Key Observations :
- Cyclopropane analogs exhibit lower molecular weight and lipophilicity than cyclobutane derivatives.
- Functional groups (e.g., tosyl) significantly increase polar surface area, affecting solubility and permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
